molecular formula C23H24N4O3S B2420242 (E)-2-(1-methyl-1H-benzo[d]imidazol-2(3H)-ylidene)-3-(4-((3-methylpiperidin-1-yl)sulfonyl)phenyl)-3-oxopropanenitrile CAS No. 683792-22-5

(E)-2-(1-methyl-1H-benzo[d]imidazol-2(3H)-ylidene)-3-(4-((3-methylpiperidin-1-yl)sulfonyl)phenyl)-3-oxopropanenitrile

Cat. No. B2420242
M. Wt: 436.53
InChI Key: GDXIOJXVDCELIX-FCDQGJHFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-2-(1-methyl-1H-benzo[d]imidazol-2(3H)-ylidene)-3-(4-((3-methylpiperidin-1-yl)sulfonyl)phenyl)-3-oxopropanenitrile is a useful research compound. Its molecular formula is C23H24N4O3S and its molecular weight is 436.53. The purity is usually 95%.
BenchChem offers high-quality (E)-2-(1-methyl-1H-benzo[d]imidazol-2(3H)-ylidene)-3-(4-((3-methylpiperidin-1-yl)sulfonyl)phenyl)-3-oxopropanenitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-2-(1-methyl-1H-benzo[d]imidazol-2(3H)-ylidene)-3-(4-((3-methylpiperidin-1-yl)sulfonyl)phenyl)-3-oxopropanenitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthetic Methodologies and Chemical Transformations

Benzimidazoles, a core structure related to the compound , are synthesized using various methods, including oxidative condensation strategies. For instance, a one-pot synthesis technique involving aerobic oxidative condensation has been developed to efficiently create benzimidazoles from benzyl alcohols and o-phenylenediamines (Geng et al., 2020). This method demonstrates the chemical versatility and potential for creating complex derivatives, including those with sulfonamide and imidazole functionalities.

Catalysis and Organic Transformations

N-Heterocyclic carbenes, which share a structural resemblance to parts of the compound in discussion, have shown utility as versatile catalysts in transesterification and acylation reactions. These reactions are fundamental in the synthesis of various organic compounds, suggesting the potential use of related chemicals in facilitating or improving such processes (Grasa, Kissling, & Nolan, 2002).

Material Science and Engineering Applications

Imidazolium-based salts, particularly those functionalized with sulfonic acid groups, have been investigated for their potential in anion exchange membranes (AEMs) for fuel cells. These materials demonstrate enhanced ionic conductivity and stability, which are critical attributes for the development of efficient and durable energy devices (Yang et al., 2014).

properties

IUPAC Name

(Z)-3-hydroxy-2-(1-methylbenzimidazol-2-yl)-3-[4-(3-methylpiperidin-1-yl)sulfonylphenyl]prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N4O3S/c1-16-6-5-13-27(15-16)31(29,30)18-11-9-17(10-12-18)22(28)19(14-24)23-25-20-7-3-4-8-21(20)26(23)2/h3-4,7-12,16,28H,5-6,13,15H2,1-2H3/b22-19-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFAQCHSQPYGGDQ-QOCHGBHMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=C(C#N)C3=NC4=CC=CC=C4N3C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1CCCN(C1)S(=O)(=O)C2=CC=C(C=C2)/C(=C(\C#N)/C3=NC4=CC=CC=C4N3C)/O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-2-(1-methyl-1H-benzo[d]imidazol-2(3H)-ylidene)-3-(4-((3-methylpiperidin-1-yl)sulfonyl)phenyl)-3-oxopropanenitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.